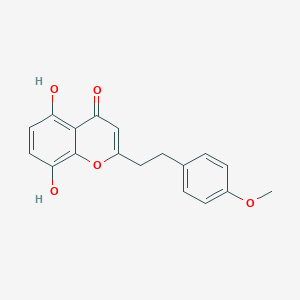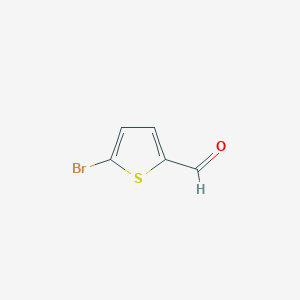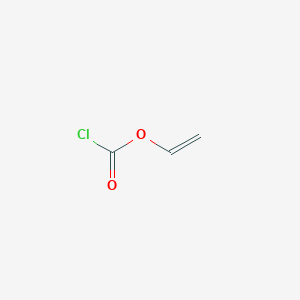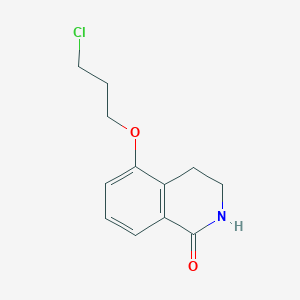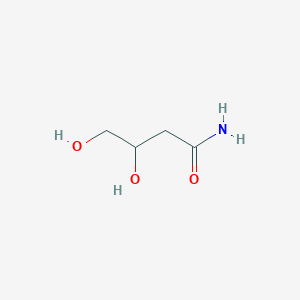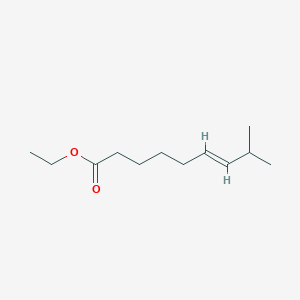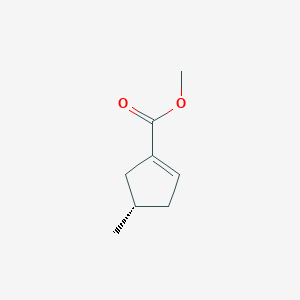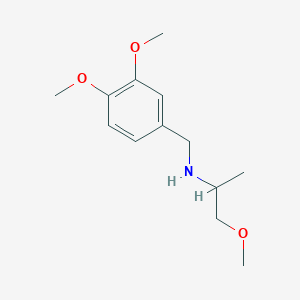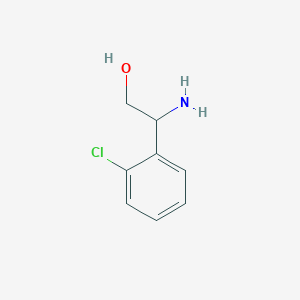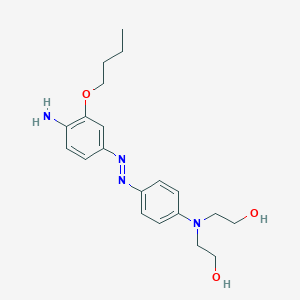
4-((4-Amino-3-n-butoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Amino-3-n-butoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline, also known as Sudan IV, is a synthetic dye that has been widely used in various industries, including food, textile, and cosmetic industries. It is a bright red powder that is soluble in organic solvents and insoluble in water. Sudan IV has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and molecular biology.
Mecanismo De Acción
4-((4-Amino-3-n-butoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline IV binds to lipids through hydrophobic interactions and forms insoluble complexes with them. This results in the staining of lipid-rich structures, such as adipose tissue and cell membranes. The binding of 4-((4-Amino-3-n-butoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline IV to lipids can also affect their physical properties, such as fluidity and permeability, which can have downstream effects on cellular processes.
Efectos Bioquímicos Y Fisiológicos
4-((4-Amino-3-n-butoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline IV has been shown to have a number of biochemical and physiological effects on cells and tissues. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells by disrupting lipid metabolism. It has also been shown to affect the expression of genes involved in lipid metabolism and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-((4-Amino-3-n-butoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline IV in lab experiments is its high specificity for lipids, which allows for selective staining of lipid-rich structures. However, one limitation is its potential toxicity to cells and tissues, which can affect the accuracy of experimental results. In addition, 4-((4-Amino-3-n-butoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline IV staining can be affected by factors such as tissue fixation and processing, which can lead to variability in staining intensity and specificity.
Direcciones Futuras
There are several potential future directions for research on 4-((4-Amino-3-n-butoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline IV. One area of interest is the development of new staining techniques that can improve the specificity and sensitivity of 4-((4-Amino-3-n-butoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline IV staining. Another area of interest is the exploration of 4-((4-Amino-3-n-butoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline IV's potential as a therapeutic agent for lipid-related diseases, such as atherosclerosis and obesity. Finally, there is a need for further research on the potential toxicity of 4-((4-Amino-3-n-butoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline IV and its effects on cellular processes.
Métodos De Síntesis
4-((4-Amino-3-n-butoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline IV can be synthesized through a diazo-coupling reaction between 4-amino-3-n-butoxyaniline and 2-hydroxyethyl-p-phenylenediamine. The reaction is carried out in the presence of a coupling agent, such as sodium nitrite and hydrochloric acid, under acidic conditions. The resulting product is then purified through a series of recrystallization and filtration steps.
Aplicaciones Científicas De Investigación
4-((4-Amino-3-n-butoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline IV has been widely used as a staining agent in histology and cytology studies. It has been shown to selectively stain lipids, particularly neutral and phospholipids, in biological tissues. This property has made 4-((4-Amino-3-n-butoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline IV a valuable tool for studying lipid metabolism and lipid-related diseases, such as atherosclerosis and obesity.
Propiedades
Número CAS |
126335-39-5 |
|---|---|
Nombre del producto |
4-((4-Amino-3-n-butoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline |
Fórmula molecular |
C20H28N4O3 |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
2-[4-[(4-amino-3-butoxyphenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C20H28N4O3/c1-2-3-14-27-20-15-17(6-9-19(20)21)23-22-16-4-7-18(8-5-16)24(10-12-25)11-13-26/h4-9,15,25-26H,2-3,10-14,21H2,1H3 |
Clave InChI |
CFOWFFPERGTOBX-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(CCO)CCO)N |
SMILES canónico |
CCCCOC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(CCO)CCO)N |
Sinónimos |
4-((4-AMINO-3-N-BUTOXYPHENYL)AZO)-N,N-BIS(2-HYDROXYETHYL)ANILINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B154010.png)
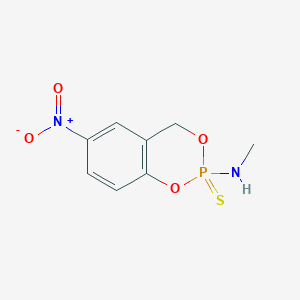
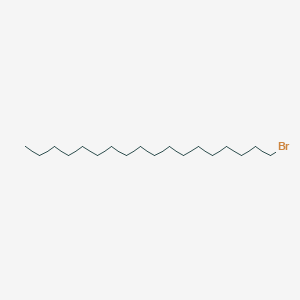
![O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene](/img/structure/B154022.png)
